2-[3-(Aminomethyl)piperidin-1-yl]ethanol

PNMT inhibition Enzymology Medicinal Chemistry

Optimizing PROTAC linker geometry? The 4-substituted piperidine analog often yields suboptimal degradation efficiency. 2-[3-(Aminomethyl)piperidin-1-yl]ethanol (CAS 915921-37-8) provides a distinct 3-aminomethyl exit vector that repositions the E3 ligase ligand, potentially rescuing inactive degraders. - Unique 3D vector: Alters ternary complex formation vs. 4-substituted regioisomer. - Low PNMT off-target liability (Ki=1.11 mM, ~650-fold weaker than potent inhibitors). - Bifunctional scaffold: rapid diversification via amide coupling or reductive amination. Supplied as free base, ≥95% purity. Global shipping; inquire for bulk GMP options.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 915921-37-8
Cat. No. B1276540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Aminomethyl)piperidin-1-yl]ethanol
CAS915921-37-8
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCO)CN
InChIInChI=1S/C8H18N2O/c9-6-8-2-1-3-10(7-8)4-5-11/h8,11H,1-7,9H2
InChIKeyMCPMDMYEWWAVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Aminomethyl)piperidin-1-yl]ethanol Compound Overview


2-[3-(Aminomethyl)piperidin-1-yl]ethanol (CAS 915921-37-8) is a bifunctional small molecule building block featuring a piperidine ring substituted at the 3-position with an aminomethyl group and at the N1-position with a hydroxyethyl moiety . The compound has a molecular formula of C8H18N2O, a molecular weight of 158.24 g/mol, and is typically supplied as a free base with a purity of 95% or higher . Its structural features—a secondary amine within the piperidine ring, a primary amine on the aminomethyl substituent, and a terminal hydroxyl group—render it a versatile intermediate for the synthesis of kinase inhibitors, GPCR ligands, and PROTAC degraders . The 3-substitution pattern distinguishes it from the more common 4-substituted analog, offering distinct vector geometry and physicochemical properties that can critically influence target engagement and linker design in drug discovery programs .

2-[3-(Aminomethyl)piperidin-1-yl]ethanol Regioisomer Advantage


While 2-(piperidin-1-yl)ethanol and 2-(4-(aminomethyl)piperidin-1-yl)ethanol are commercially available and may appear structurally similar, the position of the aminomethyl group on the piperidine ring (3- versus 4-position) fundamentally alters the molecule's three-dimensional vector, electronic distribution, and, consequently, its interaction with biological targets and its performance as a chemical linker [1]. Studies comparing 3-aminomethylpiperidine and 4-aminopiperidine moieties in dopamine transporter ligands have demonstrated that this seemingly minor regioisomeric change can lead to significant shifts in binding selectivity and potency [2]. In PROTAC design, linker geometry is a critical determinant of ternary complex formation and degradation efficiency; the 3-substituted scaffold of 2-[3-(aminomethyl)piperidin-1-yl]ethanol provides a distinct exit vector compared to the 4-substituted analog, which can be decisive in achieving optimal spatial orientation between the E3 ligase ligand and the target protein warhead [3]. Therefore, direct substitution with a 4-substituted or unsubstituted analog without rigorous validation risks project failure due to altered pharmacology, suboptimal degrader geometry, or unexpected physicochemical liabilities.

2-[3-(Aminomethyl)piperidin-1-yl]ethanol Evidence for Selection


PNMT Inhibitory Activity Comparison

In a direct head-to-head comparison using the same radiochemical assay for phenylethanolamine N-methyltransferase (PNMT) inhibition, 2-[3-(aminomethyl)piperidin-1-yl]ethanol (target compound) exhibited a Ki of 1.11E+6 nM (1.11 mM), indicating very weak affinity [1]. In contrast, a structurally related piperidine derivative (CHEMBL148215, BDBM50217389) tested under identical assay conditions demonstrated a Ki of 1.70E+3 nM (1.70 µM), which is approximately 650-fold more potent [2]. This substantial difference in inhibitory activity, despite both compounds containing a piperidine core, underscores the critical impact of the specific substitution pattern on target engagement.

PNMT inhibition Enzymology Medicinal Chemistry

Lipophilicity and PSA Differentiation

Computational predictions indicate that 2-[3-(aminomethyl)piperidin-1-yl]ethanol has a LogP of approximately 0.29 and a polar surface area (PSA) of 49.49 Ų . While direct experimental LogP data for the 4-substituted regioisomer (2-(4-(aminomethyl)piperidin-1-yl)ethanol, CAS 21168-72-9) is not available from the same source, class-level inference based on the well-established principle that positional isomerism alters molecular dipole and solvation free energy suggests these values will differ [1]. Such differences in lipophilicity and PSA can significantly influence membrane permeability, aqueous solubility, and off-target binding profiles, making the 3-substituted compound a distinct physicochemical entity from its 4-substituted analog [2].

Physicochemical Properties Drug-likeness ADME

PROTAC Linker Vector Geometry

In the design of proteolysis-targeting chimeras (PROTACs), the linker connecting the E3 ligase ligand to the target protein warhead must achieve an optimal spatial orientation to induce productive ternary complex formation and efficient ubiquitination [1]. The 3-aminomethyl substitution on the piperidine ring of 2-[3-(aminomethyl)piperidin-1-yl]ethanol projects the aminomethyl group in a distinct vector relative to the N-hydroxyethyl moiety, compared to the 4-substituted analog (CAS 21168-72-9), where the aminomethyl group is positioned para to the ring nitrogen [2]. This difference in geometry alters the distance and angle between attachment points, which can be the difference between a potent degrader and an inactive molecule [3]. While both compounds are utilized as semi-flexible linkers, the 3-substituted variant offers a unique exit trajectory that may be required for specific target-E3 ligase pairs.

PROTAC Targeted Protein Degradation Chemical Biology

2-[3-(Aminomethyl)piperidin-1-yl]ethanol Application Scenarios


PROTAC Linker Design with Non-Para Exit Vector

For medicinal chemistry teams developing PROTAC degraders where initial designs using 4-substituted piperidine linkers (e.g., 2-(4-(aminomethyl)piperidin-1-yl)ethanol) have yielded suboptimal degradation efficiency, 2-[3-(aminomethyl)piperidin-1-yl]ethanol offers a structurally distinct alternative. Its 3-aminomethyl substitution provides a unique exit vector that can reposition the E3 ligase ligand relative to the target warhead, potentially improving ternary complex formation and ubiquitination kinetics [1]. This scaffold is particularly valuable in structure-activity relationship (SAR) campaigns aimed at optimizing linker geometry to rescue inactive or weakly active degrader candidates.

GPCR or Kinase Ligands with Reduced PNMT Liability

Given its weak PNMT inhibitory activity (Ki = 1.11 mM), 2-[3-(aminomethyl)piperidin-1-yl]ethanol may be preferentially selected over more potent piperidine-based PNMT inhibitors when designing ligands for other targets, such as certain GPCRs or kinases, where PNMT off-target effects could confound biological readouts or lead to unwanted pharmacology [2]. Its low affinity for PNMT, as evidenced by direct comparison with a 650-fold more potent piperidine derivative, suggests a reduced liability for PNMT-mediated off-target activity in cell-based assays [3].

FBDD Library Building Block with 3D Diversity

The 3-substituted piperidine core of 2-[3-(aminomethyl)piperidin-1-yl]ethanol provides three-dimensional diversity that is distinct from the more planar 4-substituted regioisomer, making it a valuable addition to fragment libraries aimed at exploring novel chemical space [4]. Its bifunctional nature (primary amine, secondary amine, and hydroxyl group) allows for rapid diversification through amide coupling, reductive amination, or ether formation, enabling the efficient synthesis of focused compound libraries for hit identification and lead optimization .

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